Ethyl 2-methyl-1-piperazinecarboxylate

概要

説明

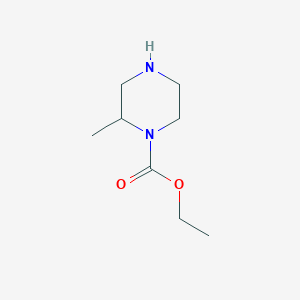

Ethyl 2-methyl-1-piperazinecarboxylate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-1-piperazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-methylpiperazine and ethyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-methylpiperazine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Ethyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

化学反応の分析

Types of Reactions

Ethyl 2-methyl-1-piperazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted piperazine derivatives.

科学的研究の応用

Ethyl 2-methyl-1-piperazinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of ethyl 2-methyl-1-piperazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its piperazine ring structure allows it to bind to specific sites on proteins, altering their function and leading to the desired biological effects.

類似化合物との比較

Ethyl 2-methyl-1-piperazinecarboxylate can be compared with other similar compounds, such as:

Ethyl 1-piperazinecarboxylate: Similar in structure but lacks the methyl group at the 2-position.

Methyl piperazine-1-carboxylate: Contains a methyl group instead of an ethyl group.

Ethyl piperazinoacetate: Contains an additional acetyl group.

Uniqueness

This compound is unique due to the presence of both an ethyl ester and a methyl group on the piperazine ring, which can influence its reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.

生物活性

Ethyl 2-methyl-1-piperazinecarboxylate (EMPC) is a piperazine derivative with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, interactions with biological macromolecules, and its role as a building block in drug synthesis.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆N₂O₂

- CAS Number : 120737-73-7

- Chemical Structure : The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, contributing to its biological activity.

Synthesis Methods

EMPC can be synthesized through the reaction of 2-methylpiperazine with ethyl chloroformate under basic conditions. The general procedure involves:

- Starting Materials : 2-methylpiperazine and ethyl chloroformate.

- Reaction Conditions : Conducted in dichloromethane or tetrahydrofuran with a base like triethylamine.

- Procedure : The reactants are mixed at low temperatures (0-5°C) and stirred for several hours before purification.

Anticancer Properties

Recent studies have highlighted EMPC's potential anticancer activity. A notable investigation demonstrated that derivatives of piperazine, including EMPC, exhibited significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Human cancer cell lines such as MCF7 (breast), A549 (lung), and HT29 (colorectal).

- Results : Some derivatives showed growth inhibition percentages ranging from -35% to -90%, indicating strong anticancer potential. Specifically, compounds derived from similar structures have been reported to have GI50 values below 10 µM against multiple cancer types .

The mechanism through which EMPC exerts its biological effects primarily involves:

- Apoptosis Induction : EMPC has been linked to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic proteins, leading to increased apoptotic cell death in targeted cancer cells .

- Enzyme Inhibition : EMPC interacts with various enzymes and receptors, acting as an inhibitor or modulator. This interaction can alter biochemical pathways crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of EMPC, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-piperazinecarboxylate | Lacks methyl group at the 2-position | Moderate anticancer activity |

| Methyl piperazine-1-carboxylate | Contains a methyl group instead of ethyl | Lower solubility; varied activity |

| Ethyl piperazinoacetate | Contains an additional acetyl group | Enhanced binding affinity in certain assays |

Case Studies

Several case studies have documented the biological effects of piperazine derivatives, including EMPC:

-

Study on Antitumor Activity :

- Researchers synthesized various piperazine derivatives and tested their efficacy against leukemia cell lines.

- Findings indicated that specific modifications on the piperazine ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 0.8 µM against CCRF-CEM cells .

-

Enzyme Interaction Studies :

- EMPC was evaluated for its ability to inhibit specific enzymes involved in cancer progression.

- Molecular docking studies suggested that EMPC binds effectively to target sites on these enzymes, potentially leading to therapeutic applications in cancer treatment.

特性

IUPAC Name |

ethyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPSTZCYESJGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。